molecular formula C7H4ClF3O2S B1482066 2-Chloro-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid CAS No. 2090648-00-1

2-Chloro-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid

Cat. No. B1482066
M. Wt: 244.62 g/mol
InChI Key: JDUZPOLQATWIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves various methods. For instance, thiophene-2-carboxylic acid can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene . Another method involves carrying out Friedel-Crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its components. Thiophene has a five-membered ring with one sulfur atom . The carboxylic acid group (-COOH) is attached to the thiophene ring. The trifluoroethyl group (-CF3) is also attached to the thiophene ring .


Chemical Reactions Analysis

Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . The trifluoroethyl group can participate in various reactions, such as hydrogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its components. For instance, thiophene-2-carboxylic acid is a white solid with a melting point of 125–127 °C . 2-Chlorothiophene has a density of 1.286 g/mL at 25 °C .

properties

IUPAC Name

2-chloro-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2S/c8-5-4(6(12)13)1-3(14-5)2-7(9,10)11/h1H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUZPOLQATWIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)Cl)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid
Reactant of Route 6
2-Chloro-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylic acid

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